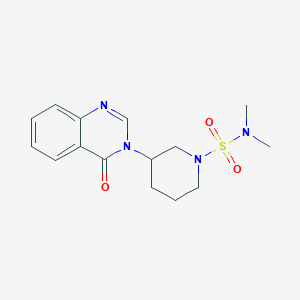![molecular formula C21H21N3O B6427237 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034514-08-2](/img/structure/B6427237.png)
1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In particular, this compound has been found to exhibit a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, oxazoles, and thiazoles.
Wirkmechanismus
The precise mechanism of action of 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, thereby modulating their activity. This is thought to be the primary mechanism by which this compound exerts its biological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been found to modulate the activity of certain proteins in the body, and has been shown to inhibit the proliferation of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole in lab experiments is its relative ease of synthesis. Furthermore, the compound is relatively stable and can be stored for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, the precise mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole are numerous, and there are many future directions for research. These include further studies into the compound’s mechanism of action, its effects on different types of cells, and its potential therapeutic applications. Additionally, researchers are exploring the use of this compound in the synthesis of other heterocyclic compounds, as well as its potential applications in the fields of organic synthesis and medicinal chemistry. Lastly, further studies into the compound’s interactions with other proteins and its effects on different biological pathways are needed in order to fully understand its biological effects.
Synthesemethoden
The synthesis of 1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can be achieved via a two-step procedure involving the condensation of 1-phenylcyclopropanecarbonyl chloride (1-PCCl) with 3-pyrrolidinol in the presence of a base, followed by the reaction of the obtained intermediate with 1H-1,3-benzodiazole. The reaction is typically carried out in an aqueous solution at room temperature. The reaction yields this compound in yields of up to 95%.
Eigenschaften
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20(21(11-12-21)16-6-2-1-3-7-16)23-13-10-17(14-23)24-15-22-18-8-4-5-9-19(18)24/h1-9,15,17H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKNDJRMSSWGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427188.png)
![tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate](/img/structure/B6427190.png)
![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6427194.png)

![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)
![1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427229.png)
![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)